molecular formula C15H14BrN5O B10889720 4-bromo-1-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-3-carboxamide

4-bromo-1-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10889720
M. Wt: 360.21 g/mol
InChI Key: BCBZRIQKWSKGHQ-UHFFFAOYSA-N
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Description

4-BROMO-1-METHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-METHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from basic pyrazole derivatives. One common method involves the bromination of 1-methylpyrazole followed by a series of substitution reactions to introduce the benzyl and carboxamide groups . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as palladium for coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1-METHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-BROMO-1-METHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .

Properties

Molecular Formula

C15H14BrN5O

Molecular Weight

360.21 g/mol

IUPAC Name

4-bromo-1-methyl-N-[(4-pyrazol-1-ylphenyl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C15H14BrN5O/c1-20-10-13(16)14(19-20)15(22)17-9-11-3-5-12(6-4-11)21-8-2-7-18-21/h2-8,10H,9H2,1H3,(H,17,22)

InChI Key

BCBZRIQKWSKGHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=C(C=C2)N3C=CC=N3)Br

Origin of Product

United States

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